Rohinitib

Cat. No.:

B10754715

M. Wt:

521.6 g/mol

InChI Key:

TZDAVNWDKGYBCW-IDAMAFBJSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

Rohinitib (CAS 1219810-16-8) is a potent and selective ATP-competitive inhibitor of the c-Raf (RAF1) serine/threonine-protein kinase. As a key node in the Ras/Raf/MEK/ERK signaling cascade (MAPK pathway), c-Raf plays a critical role in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of numerous cancers, particularly those driven by mutant KRAS. This compound demonstrates high efficacy in suppressing the kinase activity of c-Raf, thereby inhibiting downstream phosphorylation of MEK and ERK. This targeted action makes it an invaluable pharmacological tool for researchers investigating the pathophysiology of Raf-dependent tumors, elucidating resistance mechanisms to other targeted therapies, and exploring combination treatment strategies in preclinical models. Its high selectivity profile also allows for precise dissection of c-Raf-specific signaling events within the complex network of cellular communication, providing crucial insights for oncology and signal transduction research.

Structure

2D Structure

Chemical Structure Depiction

3D Structure

Interactive Chemical Structure Model

Properties

Molecular Formula |

C29H31NO8 |

|---|---|

Molecular Weight |

521.6 g/mol |

IUPAC Name |

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |

InChI |

InChI=1S/C29H31NO8/c1-30(37-5)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-2)14-12-18)28(33,26(23)31)25-21(36-4)15-20(35-3)16-22(25)38-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1 |

InChI Key |

TZDAVNWDKGYBCW-IDAMAFBJSA-N |

Isomeric SMILES |

CN(C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5)OC |

Canonical SMILES |

CN(C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

Rohinitib: A Technical Guide to its Apoptosis-Inducing Mechanism in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of Rohinitib-induced apoptosis in leukemia cell lines, providing a comprehensive resource for researchers in oncology and drug development. This compound, a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), has demonstrated significant anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML). This document synthesizes key findings on its mechanism of action, offering detailed data, experimental protocols, and visual representations of the signaling pathways involved.

Quantitative Analysis of this compound's Efficacy

This compound induces apoptosis in a dose-dependent manner across a panel of AML cell lines. Notably, cell lines harboring the FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutation exhibit heightened sensitivity to the compound. The half-maximal effective concentration (ED50) for apoptosis induction is significantly lower in FLT3-ITD positive cells compared to their wild-type counterparts.

Table 1: Efficacy of this compound in Inducing Apoptosis in AML Cell Lines

| Cell Line | FLT3 Status | ED50 (nM) of Apoptosis Induction |

| MOLM-13 | FLT3-ITD | 7.8 ± 1.9[1] |

| MOLM-14 | FLT3-ITD | Data not available |

| MV4;11 | FLT3-ITD | Data not available |

| OCI-AML3 | FLT3-wt | 61.1 ± 9.9[1] |

| THP-1 | FLT3-wt | Data not available |

| HL-60 | FLT3-wt | Data not available |

| Kasumi-1 | FLT3-wt | Data not available |

| NB4 | FLT3-wt | Data not available |

ED50 values represent the mean ± standard error of the mean (SEM) for drug-specific apoptosis. Data extracted from Nishida Y, et al. Leukemia. 2021.

Table 2: Apoptosis Induction in Isogenic Cell Lines

To further validate the increased sensitivity of FLT3-ITD positive cells, isogenic murine Ba/F3 and human OCI-AML3 cells were engineered to overexpress either wild-type FLT3 or FLT3-ITD. Treatment with this compound demonstrated a significant increase in apoptosis in the FLT3-ITD expressing cells.

| Cell Line | Transgene | Apoptosis Induction |

| Ba/F3 | FLT3-wt | Less sensitive to this compound |

| Ba/F3 | FLT3-ITD | More sensitive to this compound[1] |

| OCI-AML3 | FLT3-wt | Less sensitive to this compound |

| OCI-AML3 | FLT3-ITD | More sensitive to this compound[1] |

Core Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by targeting the cap-dependent translation initiation machinery. By inhibiting the RNA helicase activity of eIF4A, this compound prevents the unwinding of complex 5' untranslated regions (5'-UTRs) of specific mRNAs, thereby suppressing the translation of key oncoproteins. A critical downstream effector of this pathway is the Heat Shock Factor 1 (HSF1), a transcription factor that is inactivated upon eIF4A inhibition, leading to the downregulation of its target genes, many of which are involved in cell survival and proliferation.[1][2] The inhibition of eIF4A can also lead to the downregulation of anti-apoptotic proteins such as MCL-1.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on leukemia cell lines.

Cell Viability and Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the quantitative assessment of apoptosis in leukemia cell lines following treatment with this compound.

Workflow Diagram:

Materials:

-

Leukemia cell lines (e.g., MOLM-13, OCI-AML3)

-

This compound (dissolved in DMSO)

-

RPMI-1640 medium with 10% FBS

-

Phosphate-buffered saline (PBS), cold

-

FITC Annexin V Apoptosis Detection Kit (containing 10X Annexin V Binding Buffer, FITC Annexin V, and Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture leukemia cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells at an appropriate density in culture plates.

-

Treat cells with varying concentrations of this compound (e.g., 6.25-50 nM) or DMSO as a vehicle control for 72 hours.[5]

-

-

Cell Harvesting and Staining:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL culture tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use appropriate compensation controls for FITC and PI.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Western Blot Analysis

This protocol is for the detection of changes in protein expression levels in leukemia cell lines following treatment with this compound.

Workflow Diagram:

Materials:

-

Treated leukemia cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., against HSF1, p-HSF1, MCL-1, cleaved PARP, Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

-

Protein Extraction:

-

After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the protein samples on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Analyze the band intensities, normalizing to a loading control such as Actin or GAPDH.

-

Conclusion

This compound represents a promising therapeutic agent for leukemia, particularly for AML subtypes with FLT3-ITD mutations. Its mechanism of action, centered on the inhibition of eIF4A and the subsequent inactivation of HSF1, leads to a cascade of events culminating in apoptosis. The provided data and protocols offer a foundational guide for further research into the therapeutic potential of this compound and other eIF4A inhibitors in the treatment of leukemia. Further investigation into the full spectrum of downstream targets of the eIF4A-HSF1 axis will be crucial for a complete understanding of its anti-leukemic effects and for the development of rational combination therapies.

References

- 1. Inhibition of translation initiation factor eIF4a inactivates heat shock factor 1 (HSF1) and exerts anti-leukemia activity in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeted inhibition of eIF4A suppresses B-cell receptor-induced translation and expression of MYC and MCL1 in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted inhibition of eIF4A suppresses B-cell receptor-induced translation and expression of MYC and MCL1 in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Rohinitib: A Potent and Specific eIF4A Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of Rohinitib, a potent and specific inhibitor of the eukaryotic translation initiation factor 4A (eIF4A). As a member of the rocaglate class of natural products, this compound has demonstrated significant anti-neoplastic activity, particularly in preclinical models of Acute Myeloid Leukemia (AML). This document details the mechanism of action of this compound, its effects on cancer cells, and the experimental methodologies used to characterize its activity. Particular focus is given to its role in inhibiting the eIF4F translation initiation complex, a critical node in oncogenic signaling pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting translation initiation in oncology.

Introduction: The Role of eIF4A in Cancer

The eukaryotic translation initiation factor 4A (eIF4A) is an ATP-dependent RNA helicase that plays a pivotal role in the initiation of cap-dependent translation. It is a core component of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G. The primary function of eIF4A is to unwind the 5' untranslated regions (UTRs) of mRNAs, facilitating the recruitment of the 43S preinitiation complex and subsequent protein synthesis.

Dysregulation of the eIF4F complex is a common feature in many cancers. Overexpression or hyperactivity of eIF4F components can lead to the preferential translation of mRNAs encoding proteins critical for cell growth, proliferation, survival, and angiogenesis, such as MYC, cyclins, and anti-apoptotic BCL-2 family members. Consequently, targeting the eIF4F complex, and specifically the enzymatic activity of eIF4A, has emerged as a promising therapeutic strategy in oncology.

This compound: A Specific Inhibitor of eIF4A

This compound is a member of the rocaglate family of natural products, which are known to be potent inhibitors of eIF4A. It has been identified as a highly specific and potent inhibitor of eIF4A, demonstrating significant anti-leukemic effects, particularly in AML.

Mechanism of Action

This compound exerts its inhibitory effect by clamping eIF4A onto polypurine-rich sequences within the 5' UTRs of specific mRNAs. This action stabilizes the eIF4A-RNA complex, preventing the scanning of the preinitiation complex and thereby stalling translation initiation. This mode of action is distinct from ATP-competitive inhibitors and leads to the selective inhibition of a subset of mRNAs that are highly dependent on eIF4A activity for their translation. A key downstream consequence of eIF4A inhibition by this compound is the inactivation of Heat Shock Factor 1 (HSF1), a transcription factor implicated in promoting cancer cell survival and proliferation.

Data Presentation: Preclinical Efficacy of this compound in AML

This compound has demonstrated significant preclinical activity in various AML cell lines and in vivo models. It induces apoptosis in a dose-dependent manner and shows particular efficacy in AML cells harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, a common driver of AML with a poor prognosis.

In Vitro Cellular Activity

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in a panel of AML cell lines is not available in the provided search results. However, studies indicate that this compound induces apoptosis in the nanomolar range (6.25-50 nM) in cell lines such as MOLM-13, MOLM-14, MV4;11, OCI-AML3, THP-1, HL-60, Kasumi-1, and NB4.

Table 1: In Vitro Potency of this compound in AML Cell Lines (Placeholder)

| Cell Line | FLT3 Status | IC50 (nM) |

| MOLM-13 | ITD | Data not available |

| MOLM-14 | ITD | Data not available |

| MV4;11 | ITD | Data not available |

| OCI-AML3 | WT | Data not available |

| THP-1 | WT | Data not available |

| HL-60 | WT | Data not available |

| Kasumi-1 | WT | Data not available |

| NB4 | WT | Data not available |

In Vivo Efficacy in AML Xenograft Models

Specific quantitative in vivo efficacy data, such as tumor growth inhibition percentages and median survival, are not detailed in the search results. However, it is reported that this compound, administered at doses of 0.75 and 1.0 mg/kg, significantly reduces the leukemia burden and prolongs the survival of mice in AML xenograft models.

Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model (Placeholder)

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Median Survival (days) |

| Vehicle Control | - | - | Data not available |

| This compound | 0.75 | Data not available | Data not available |

| This compound | 1.0 | Data not available | Data not available |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as an eIF4A inhibitor.

Fluorescence Polarization (FP) Assay for eIF4A-RNA Binding

This assay quantitatively measures the binding of eIF4A to RNA and the effect of inhibitors like this compound on this interaction.

Principle: The assay is based on the principle that the polarization of fluorescent light emitted from a labeled molecule is dependent on its rotational diffusion. A small, fluorescently labeled RNA molecule will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger eIF4A protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization.

Protocol:

-

Reagents:

-

Purified recombinant human eIF4A protein.

-

A short, fluorescently labeled (e.g., with 5'-FAM) polypurine RNA oligonucleotide (e.g., poly(A) or poly(AG)).

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT).

-

This compound or other test compounds dissolved in DMSO.

-

ATP or a non-hydrolyzable ATP analog (e.g., AMP-PNP).

-

-

Procedure:

-

In a 384-well, low-volume, black plate, add the fluorescently labeled RNA probe at a final concentration of 10-20 nM.

-

Add varying concentrations of purified eIF4A protein.

-

Add this compound or DMSO vehicle control at desired concentrations.

-

Add ATP or AMP-PNP to a final concentration of 1-2 mM.

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

-

Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) units as a function of eIF4A concentration to determine the dissociation constant (Kd) of the eIF4A-RNA interaction.

-

To assess the effect of this compound, perform the assay with a fixed concentration of eIF4A and varying concentrations of the inhibitor. Calculate the EC50 value for the enhancement of RNA binding.

-

In Vitro Translation (IVT) Assay

This assay assesses the ability of this compound to inhibit cap-dependent translation.

Principle: A bicistronic reporter mRNA is used, containing a cap-dependent reporter (e.g., Firefly luciferase) and a cap-independent, IRES-driven reporter (e.g., Renilla luciferase). In a cell-free translation system (e.g., rabbit reticulocyte lysate), the effect of an inhibitor on the translation of each reporter can be independently measured. An eIF4A inhibitor is expected to selectively inhibit the cap-dependent reporter.

Protocol:

-

Reagents:

-

In vitro transcribed and capped bicistronic reporter mRNA.

-

Rabbit reticulocyte lysate or other cell-free translation system.

-

Amino acid mixture.

-

This compound or other test compounds dissolved in DMSO.

-

Luciferase assay reagents for both Firefly and Renilla luciferase.

-

-

Procedure:

-

Set up the in vitro translation reactions in microcentrifuge tubes or a 96-well plate.

-

To each reaction, add the rabbit reticulocyte lysate, amino acid mixture, and the bicistronic reporter mRNA.

-

Add varying concentrations of this compound or DMSO vehicle control.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Measure Firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luciferase activity for each condition.

-

Normalize the ratios to the DMSO control.

-

Plot the normalized translation efficiency as a function of this compound concentration to determine the IC50 for inhibition of cap-dependent translation.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to its target protein, eIF4A, in a cellular context.

Principle: The thermal stability of a protein is altered upon ligand binding. CETSA measures the extent of this stabilization by heating intact cells or cell lysates to various temperatures, followed by quantification of the soluble (non-denatured) fraction of the target protein.

Protocol:

-

Reagents:

-

AML cell line of interest.

-

Cell culture medium.

-

This compound or other test compounds dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Antibodies specific for eIF4A and a loading control protein (e.g., GAPDH).

-

-

Procedure:

-

Treat cultured AML cells with this compound or DMSO vehicle control for a specified time (e.g., 1-2 hours).

-

Harvest the cells and resuspend them in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze the levels of soluble eIF4A and the loading control protein in each sample by Western blotting.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the percentage of soluble eIF4A (normalized to the unheated control) as a function of temperature for both the DMSO- and this compound-treated samples.

-

A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.

-

Mandatory Visualizations

Signaling Pathway

Caption: The eIF4F translation initiation complex signaling pathway.

Experimental Workflow

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Relationship

Caption: Logical relationship of this compound's mechanism of action.

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental process in cancer cell biology – protein synthesis. Its specific mechanism of action, involving the clamping of eIF4A on mRNA, provides a clear rationale for its selective anti-neoplastic activity. The preclinical data in AML models, particularly in the context of FLT3-ITD mutations, highlight its potential as a novel therapeutic for this challenging disease. Further investigation, including the generation of comprehensive in vitro and in vivo efficacy data, is warranted to fully elucidate the clinical potential of this compound and other eIF4A inhibitors. This technical guide provides a solid foundation for researchers and clinicians to understand and further explore the therapeutic utility of this exciting class of compounds.

The Role of Rohinitib in Translation Initiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rohinitib is a potent and specific small molecule inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[1][2] As a critical component of the eIF4F complex, eIF4A's RNA helicase activity is essential for unwinding the 5' untranslated regions of messenger RNAs (mRNAs), a rate-limiting step in cap-dependent translation initiation.[3][4] Dysregulation of translation initiation is a hallmark of many cancers, making its components attractive therapeutic targets.[5][6] This guide details the mechanism of action of this compound, its effects on cellular signaling pathways, and its potential as a therapeutic agent, particularly in acute myeloid leukemia (AML).[1][2]

Introduction to Translation Initiation and the Role of eIF4A

Eukaryotic translation initiation is a complex process orchestrated by multiple eukaryotic initiation factors (eIFs). The assembly of the eIF4F complex, comprising eIF4E, eIF4G, and eIF4A, at the 5' cap of mRNA is a pivotal event.[7] eIF4E recognizes and binds to the 5' cap structure, while eIF4G acts as a scaffold protein, and eIF4A, an ATP-dependent RNA helicase, unwinds the secondary structures in the 5' UTR of mRNAs to facilitate ribosome scanning and initiation of protein synthesis.[3]

In many cancers, the overexpression and hyperactivity of translation initiation factors, including eIF4A, lead to the preferential translation of oncogenic mRNAs that promote cell growth, proliferation, and survival.[5][7] Therefore, inhibiting key components of the translation initiation machinery presents a promising strategy for cancer therapy.[8]

This compound: A Specific Inhibitor of eIF4A

This compound has been identified as a potent and specific inhibitor of eIF4A.[1][2] Its inhibitory action on eIF4A disrupts the eIF4F complex's function, leading to a global reduction in cap-dependent translation. This, in turn, can induce apoptosis in cancer cells that are highly dependent on efficient protein synthesis for their survival and proliferation.[1]

Mechanism of Action

This compound exerts its anticancer effects by directly targeting the enzymatic activity of eIF4A. By inhibiting the RNA helicase function of eIF4A, this compound prevents the unwinding of complex 5' UTRs of specific mRNAs, many of which encode oncoproteins. This selective inhibition leads to the downregulation of proteins crucial for cancer cell survival and proliferation. One of the key downstream effects of eIF4A inhibition by this compound is the inactivation of Heat Shock Factor 1 (HSF1), a transcription factor that plays a critical role in the cellular stress response and is often co-opted by cancer cells to maintain their malignant phenotype.[3][9]

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the mTORC1 pathway, a central regulator of cell growth and metabolism. eIF4A is a downstream effector of the mTORC1 pathway.[2] By inhibiting eIF4A, this compound effectively curtails the oncogenic outputs of this pathway.

Caption: Signaling pathway affected by this compound.

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines [1]

| Cell Line | FLT3 Status | This compound Concentration (nM) | Treatment Duration (h) | Outcome |

| MOLM-13 | ITD | 6.25 - 50 | 72 | Dose-dependent induction of apoptosis |

| MOLM-14 | ITD | 6.25 - 50 | 72 | Dose-dependent induction of apoptosis |

| MV4;11 | ITD | 6.25 - 50 | 72 | Dose-dependent induction of apoptosis |

| OCI-AML3 | Wild-type | 6.25 - 50 | 72 | Dose-dependent induction of apoptosis |

| THP-1 | Wild-type | 6.25 - 50 | 72 | Dose-dependent induction of apoptosis |

| HL-60 | Wild-type | 6.25 - 50 | 72 | Dose-dependent induction of apoptosis |

| Kasumi-1 | Wild-type | 6.25 - 50 | 72 | Dose-dependent induction of apoptosis |

| NB4 | Wild-type | 6.25 - 50 | 72 | Dose-dependent induction of apoptosis |

| Primary AML Cells | - | 25 | 72 | More sensitive than normal bone marrow |

Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model [1]

| Animal Model | Dosage (mg/kg) | Dosing Schedule | Outcome |

| AML Xenograft | 0.75 and 1.0 | Subcutaneous, once daily for 5 consecutive days | Significantly reduced leukemia burden and prolonged survival rate of mice |

Experimental Protocols

Cell Viability and Apoptosis Assay

Objective: To determine the effect of this compound on the viability and induction of apoptosis in AML cell lines.

Methodology:

-

Cell Culture: AML cell lines (MOLM-13, MOLM-14, MV4;11, OCI-AML3, THP-1, HL-60, Kasumi-1, and NB4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound (e.g., 6.25, 12.5, 25, 50 nM) or vehicle control (DMSO) for 72 hours.

-

Apoptosis Analysis: Apoptosis is assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V-positive cells are considered apoptotic.

-

Data Analysis: The percentage of apoptotic cells is quantified, and the dose-response curves are generated to determine the EC50 values.

In Vivo Xenograft Studies

Objective: To evaluate the anti-leukemic activity of this compound in a mouse model of AML.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are engrafted with human AML cells (e.g., MOLM-13) via tail vein injection.

-

Treatment: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood analysis), mice are randomized into treatment and control groups. This compound is administered subcutaneously at doses of 0.75 and 1.0 mg/kg once daily for 5 consecutive days.

-

Monitoring: Leukemia burden is monitored by measuring the percentage of human CD45+ cells in peripheral blood and bone marrow. Animal survival is monitored daily.

-

Data Analysis: Tumor growth inhibition and survival curves are analyzed to assess the in vivo efficacy of this compound.

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the fundamental process of translation initiation. Its specificity for eIF4A allows for the selective inhibition of oncogenic protein synthesis, leading to potent anti-leukemic effects, particularly in AML. Further investigation is warranted to explore the full therapeutic potential of this compound, including its use in combination with other targeted agents and its efficacy in other cancer types characterized by dysregulated translation. Clinical trials will be essential to determine the safety and efficacy of this compound in patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of translation initiation factor eIF4a inactivates heat shock factor 1 (HSF1) and exerts anti-leukemia activity in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic and pharmacological inhibition of eIF4E effectively targets esophageal cancer cells and augments 5-FU’s efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting eIF4E in cancer - American Chemical Society [acs.digitellinc.com]

- 6. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are EIF4E inhibitors and how do they work? [synapse.patsnap.com]

- 8. ribometrix.com [ribometrix.com]

- 9. researchgate.net [researchgate.net]

Rohinitib's Impact on FLT3-ITD Positive Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) characterized by FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations presents a significant therapeutic challenge, correlating with a poor prognosis. This document provides a comprehensive technical overview of Rohinitib (RHT), a potent and specific small molecule inhibitor of eukaryotic translation initiation factor 4A (eIF4A), and its preclinical efficacy in FLT3-ITD positive AML. This compound demonstrates preferential cytotoxicity towards FLT3-ITD positive AML cells by inhibiting cap-dependent translation, leading to the inactivation of key survival proteins and synergistic effects when combined with direct FLT3 inhibitors. This guide details the quantitative preclinical data, experimental methodologies, and the underlying signaling pathways affected by this compound, offering a valuable resource for the ongoing research and development of novel therapeutic strategies for this aggressive leukemia subtype.

Introduction to this compound and its Mechanism of Action

This compound is a novel investigational agent that targets eIF4A, an RNA helicase that is a critical component of the eIF4F complex. This complex is essential for the initiation of cap-dependent translation of eukaryotic mRNA. By inhibiting the helicase activity of eIF4A, this compound effectively disrupts the translation of a specific subset of mRNAs, particularly those with complex 5' untranslated regions, which often encode oncoproteins crucial for cancer cell survival and proliferation.

In the context of FLT3-ITD positive AML, the leukemic cells are highly dependent on the constitutive activation of the FLT3 signaling pathway for their growth and survival. This dependency creates a vulnerability that can be exploited by targeting downstream effectors. This compound's mechanism of action is particularly relevant as it has been shown to inhibit the translation of proteins involved in cell cycle progression and apoptosis resistance, which are downstream of the FLT3-ITD signaling cascade.

Quantitative Efficacy of this compound in FLT3-ITD Positive AML

Preclinical studies have demonstrated this compound's potent and selective activity against FLT3-ITD positive AML cells. The following tables summarize the key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

| Cell Line | FLT3 Status | Assay Type | Endpoint | This compound Concentration/Effect | Reference |

| MOLM-13 | FLT3-ITD | Apoptosis Assay | ED50 | 7.8 ± 1.9 nM | [1] |

| MOLM-14 | FLT3-ITD | Apoptosis Assay | Apoptosis Induction | Dose-dependent (6.25-50 nM) | [1] |

| MV4;11 | FLT3-ITD | Apoptosis Assay | Apoptosis Induction | Dose-dependent (6.25-50 nM) | [1] |

| OCI-AML3 | FLT3-WT | Apoptosis Assay | ED50 | 61.1 ± 9.9 nM | [1] |

| Ba/F3 | FLT3-ITD | Apoptosis Assay | Apoptosis Induction | Significant induction | [1] |

| Ba/F3 | FLT3-WT | Apoptosis Assay | Lower Sensitivity | Less sensitive compared to FLT3-ITD expressing cells | [1] |

| Primary AML | FLT3-ITD | Apoptosis Assay | Apoptosis Induction | More sensitive than FLT3-WT AML cells (at 25 nM) | [1] |

| Normal BM | N/A | Apoptosis Assay | Lower Sensitivity | Less sensitive compared to primary AML cells (at 25 nM) | [1] |

Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model

| Animal Model | AML Cell Line | Treatment Protocol | Key Findings | Reference |

| NSG Mice | MOLM-13 (FLT3-ITD) | 0.75 and 1.0 mg/kg, subcutaneous injection, once daily for 5 consecutive days. | Significantly reduced leukemia burden, circulating and bone marrow leukemic human CD45+ cells. Dose-dependently prolonged survival. | [1] |

Detailed Experimental Protocols

In Vitro Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the methodology for assessing apoptosis in AML cell lines treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4;11)

-

This compound (dissolved in DMSO)

-

RPMI-1640 medium with 10% FBS

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture AML cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2. Seed cells at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound (e.g., 6.25, 12.5, 25, 50 nM) or DMSO as a vehicle control for 72 hours.

-

Cell Harvesting and Washing: After treatment, collect the cells by centrifugation at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

-

Annexin V and PI Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI at 488 nm and measure emission at >670 nm.

-

Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Western Blot Analysis of FLT3 Signaling Pathway

This protocol describes the detection of key phosphorylated proteins in the FLT3 signaling cascade in response to this compound treatment.

Materials:

-

AML cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-HSF1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis and Protein Quantification: Treat cells with this compound as described above. Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Denature protein lysates and separate them by SDS-PAGE. Transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an ECL substrate and an imaging system.

In Vivo AML Xenograft Model

This protocol details the establishment and use of a subcutaneous AML xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.

Materials:

-

6-8 week old female NOD/SCID gamma (NSG) mice

-

MOLM-13 cells

-

Matrigel

-

This compound

-

Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers

-

Flow cytometry antibodies (anti-human CD45)

Procedure:

-

Cell Preparation and Injection: Resuspend 5 x 10^6 MOLM-13 cells in 100 µL of a 1:1 mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each NSG mouse.

-

Tumor Growth and Treatment Initiation: Monitor tumor growth by measuring with calipers twice weekly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (0.75 or 1.0 mg/kg) or vehicle control via subcutaneous injection once daily for 5 consecutive days.

-

Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and harvest tumors, bone marrow, and spleen.

-

Analysis: Analyze the percentage of human CD45+ cells in the bone marrow and spleen by flow cytometry to determine leukemia burden.

Signaling Pathways and Mandatory Visualizations

This compound's inhibition of eIF4A has profound effects on the signaling landscape of FLT3-ITD positive AML cells. The constitutive activation of the FLT3 receptor in these cells leads to the activation of several downstream pro-survival pathways, including PI3K/Akt, MAPK/ERK, and JAK/STAT5. A key consequence of this compound's action is the inactivation of Heat Shock Factor 1 (HSF1), a transcription factor that is often constitutively active in cancer and promotes the expression of chaperone proteins that are essential for the stability of oncoproteins.

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: Constitutive FLT3-ITD signaling activates multiple downstream pathways promoting AML cell survival.

Caption: this compound inhibits eIF4A, blocking translation of oncoproteins and inducing apoptosis.

Caption: Workflow for assessing this compound-induced apoptosis in AML cells.

Conclusion and Future Directions

This compound presents a promising therapeutic strategy for FLT3-ITD positive AML by targeting the fundamental process of cap-dependent translation, a mechanism distinct from direct FLT3 kinase inhibition. The preclinical data strongly support its potent and selective anti-leukemic activity. The synergistic effects observed when this compound is combined with FLT3 inhibitors suggest a powerful combination therapy approach that could potentially overcome resistance mechanisms and improve patient outcomes.

Future research should focus on a more detailed elucidation of the downstream targets of eIF4A inhibition in the context of FLT3-ITD signaling to identify biomarkers of response and resistance. Further in vivo studies, including patient-derived xenograft models, will be crucial to validate the preclinical efficacy and safety of this compound, both as a monotherapy and in combination with current standard-of-care treatments for FLT3-ITD positive AML. The continued investigation of this compound holds significant promise for advancing the therapeutic landscape for this high-risk leukemia.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the sensitivity of primary Acute Myeloid Leukemia (AML) cells to Rohinitib, a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A). This compound induces apoptosis in AML cells by inactivating the heat shock factor 1 (HSF1), a critical component for cancer cell survival. Notably, primary AML cells, particularly those harboring the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation, exhibit heightened sensitivity to this compound treatment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

Acute Myeloid Leukemia (AML) is a heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in chemotherapy and targeted therapies, patient outcomes, especially for those with certain genetic mutations like FLT3-ITD, remain poor, highlighting the urgent need for novel therapeutic strategies.[1][2]

This compound (RHT) has emerged as a promising therapeutic agent. It is a specific inhibitor of eIF4A, an RNA helicase that is a key component of the eIF4F translation initiation complex. The eIF4F complex is frequently dysregulated in cancer and is an effector of the mTORC1 signaling pathway.[3] By inhibiting eIF4A, this compound disrupts the translation of specific mRNAs encoding proteins critical for cancer cell survival and proliferation. One of the key downstream effects of eIF4A inhibition by this compound is the inactivation of Heat Shock Factor 1 (HSF1).[4][5] HSF1 is a transcription factor that plays a crucial role in the cellular stress response and is co-opted by cancer cells to maintain proteostasis and promote survival. Its inactivation leads to apoptosis in AML cells.[4][5]

Preclinical studies have demonstrated that primary AML cells are more sensitive to this compound than normal bone marrow cells. This sensitivity is particularly pronounced in AML cells with the FLT3-ITD mutation, a common driver mutation in AML associated with a poor prognosis.[1] This document serves as a technical resource for researchers and drug developers, consolidating the current knowledge on this compound's activity in primary AML cells.

Quantitative Data on this compound Sensitivity

The following tables summarize the quantitative data on the sensitivity of AML cells to this compound treatment, with a focus on primary patient samples and the influence of FLT3 mutational status.

Table 1: Comparative Sensitivity of AML Cell Lines to this compound

| Cell Line Cohort | Mean ED50 (nM) ± SEM | Number of Cell Lines | Reference |

| FLT3-ITD Positive | 7.8 ± 1.9 | 3 (MOLM-13, MOLM-14, MV4;11) | [6] |

| FLT3 Wild-Type | 61.1 ± 9.9 | 5 (OCI-AML3, THP-1, HL-60, Kasumi-1, NB4) | [6] |

Table 2: Sensitivity of Primary AML Cells and Normal Hematopoietic Cells to this compound

| Cell Type | Treatment | Viable Cells (% of Control) | Number of Samples | Reference |

| Primary AML CD34+CD38- cells | 50 nM this compound for 72h | 71.98% | 18 | [6] |

| Normal Bone Marrow CD34+CD38- cells | 50 nM this compound for 72h | 17.06% | 8 | [6] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-leukemic effects by targeting the translation initiation machinery, which subsequently leads to the inactivation of a key survival factor in cancer cells.

This compound Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound in AML cells. This compound directly inhibits eIF4A, a critical component of the eIF4F complex that is downstream of the oncogenic mTORC1 pathway. This inhibition leads to a reduction in the translation of specific oncogenic proteins and, importantly, results in the inactivation of HSF1, triggering apoptosis.

Caption: this compound inhibits eIF4A, leading to HSF1 inactivation and apoptosis in AML cells.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and extension of these findings. The following sections provide protocols based on the methodologies cited in the primary literature.

Primary AML Cell Culture and Drug Treatment

This protocol outlines the procedure for the culture of primary AML cells and their treatment with this compound to assess sensitivity.

-

Cell Isolation : Isolate mononuclear cells from bone marrow or peripheral blood of AML patients by Ficoll-Paque density gradient centrifugation.

-

Cell Culture : Culture the isolated primary AML cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment.

-

Treatment : Seed the primary AML cells in 96-well plates at a density of 1 x 10^5 cells per well. Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for the desired duration (e.g., 72 hours).

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol describes the quantification of apoptosis in this compound-treated primary AML cells by flow cytometry.

Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.

Detailed Protocol:

-

Cell Collection : After this compound treatment, collect the primary AML cells from each well.

-

Washing : Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining : Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis : After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blotting for HSF1 Inactivation

This protocol details the procedure to detect the expression and phosphorylation status of HSF1 and other key signaling proteins.

-

Protein Extraction : Lyse this compound-treated and control primary AML cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against HSF1, phospho-HSF1 (Ser326), eIF4A, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing : Wash the membrane three times with TBST.

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant anti-leukemic activity against primary AML cells, particularly in the FLT3-ITD-positive subtype. Its mechanism of action, involving the inhibition of eIF4A and subsequent inactivation of HSF1, presents a novel therapeutic avenue for this challenging disease. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially translate the therapeutic potential of this compound for the treatment of AML. Future studies should focus on elucidating the full spectrum of its efficacy across different AML subtypes and its potential in combination therapies.

References

- 1. Epichaperome inhibition targets TP53-mutant AML and AML stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of phosphorylation of human heat shock factor 1 in cells experiencing a stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for high-sensitivity western blot on murine hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk‐Stratification, and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of translation initiation factor eIF4a inactivates heat shock factor 1 (HSF1) and exerts anti-leukemia activity in AML - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Rohinitib for Research in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rohinitib, a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), for its application in hematological malignancy research. This document outlines its mechanism of action, preclinical efficacy, and detailed protocols for key experimental procedures.

Core Concepts and Mechanism of Action

This compound is a small molecule inhibitor that targets eIF4A, an ATP-dependent RNA helicase that is a critical component of the eIF4F translation initiation complex.[1][2] The eIF4F complex is essential for the initiation of cap-dependent translation of most eukaryotic mRNAs. In many cancers, including acute myeloid leukemia (AML), the eIF4F complex is hyperactivated, leading to the preferential translation of oncogenic proteins that drive cell growth, proliferation, and survival.

This compound's primary mechanism of action involves the inhibition of eIF4A's helicase activity, which unwinds complex secondary structures in the 5' untranslated regions (UTRs) of specific mRNAs. This leads to a global reduction in protein synthesis, with a particularly pronounced effect on the translation of mRNAs encoding oncoproteins.

A key downstream effector of this compound's activity is the inactivation of Heat Shock Factor 1 (HSF1).[2][3] HSF1 is a transcription factor that, under normal conditions, is involved in the cellular stress response. In cancer cells, HSF1 is often constitutively active and promotes the expression of genes involved in cell survival and proliferation. By inhibiting eIF4A, this compound prevents the translation of proteins required for HSF1 activation, thereby suppressing its pro-survival functions. This mechanism is particularly relevant in AML, where HSF1 has been identified as a key factor in leukemogenesis.[3]

Furthermore, the eIF4A-mediated translation initiation is a downstream effector of the mTORC1 signaling pathway, which is frequently dysregulated in hematological malignancies.[2] By targeting eIF4A, this compound effectively intervenes in this critical oncogenic pathway.

Preclinical Data in Hematological Malignancies

This compound has demonstrated significant preclinical activity in various AML cell lines and in an in vivo xenograft model. Its efficacy is particularly notable in AML cells harboring FLT3-ITD mutations, a common and prognostically unfavorable genetic alteration in AML.[3]

While specific IC50 values for a comprehensive panel of AML cell lines are not publicly available in a consolidated format, studies have shown that this compound induces apoptosis in a dose-dependent manner in a range of AML cell lines.[1]

| Cell Line | Genetic Background | Effect of this compound | Concentration Range |

| MOLM-13 | AML (FLT3-ITD) | Dose-dependent induction of apoptosis | 6.25-50 nM |

| MOLM-14 | AML (FLT3-ITD) | Dose-dependent induction of apoptosis | Not Specified |

| MV4;11 | AML (FLT3-ITD) | Dose-dependent induction of apoptosis | Not Specified |

| OCI-AML3 | AML | Dose-dependent induction of apoptosis | Not Specified |

| THP-1 | AML | Dose-dependent induction of apoptosis | Not Specified |

| HL-60 | AML | Dose-dependent induction of apoptosis | Not Specified |

| Kasumi-1 | AML | Dose-dependent induction of apoptosis | Not Specified |

| NB4 | AML | Dose-dependent induction of apoptosis | Not Specified |

Table 1: Summary of in vitro activity of this compound in AML cell lines. Data is based on qualitative descriptions of dose-dependent effects.[1]

In a preclinical AML xenograft model using immunodeficient mice engrafted with MOLM-13 cells, this compound demonstrated significant anti-leukemic effects.[1]

| Animal Model | Cell Line Engrafted | Treatment Regimen | Key Findings |

| NSG Mice | MOLM-13 (AML, FLT3-ITD) | 0.75 and 1.0 mg/kg, s.c. once daily for 5 consecutive days | - Significantly reduced leukemia burden- Decreased circulating and bone marrow leukemic human CD45+ cells- Dose-dependently prolonged survival |

Table 2: Summary of in vivo efficacy of this compound in an AML xenograft model.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in hematological malignancy research.

Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on AML cell lines.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This protocol is a general guideline and may need optimization for specific cell lines and experimental conditions.

-

Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4;11) in 6-well plates at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 nM) or vehicle control (DMSO) for 24, 48, or 72 hours.

-

Cell Harvesting:

-

For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.

-

For adherent cells, aspirate the media, wash with PBS, and detach cells using a gentle cell scraper or Trypsin-EDTA. Collect the cells by centrifugation.

-

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

-

Apoptotic cells will be Annexin V-positive and PI-negative (early apoptosis) or Annexin V-positive and PI-positive (late apoptosis/necrosis).

-

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the eIF4A/HSF1 signaling pathway.

Protocol: Western Blotting

-

Cell Lysis: After treatment with this compound as described above, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-eIF4A, eIF4A, HSF1, PARP, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7 and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Objective: To evaluate the anti-leukemic efficacy of this compound in a systemic AML mouse model.

Protocol: MOLM-13 Xenograft Model

All animal experiments must be conducted in accordance with institutional guidelines and with approval from the Institutional Animal Care and Use Committee (IACUC).

-

Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID gamma - NSG).

-

Cell Preparation: Culture MOLM-13 cells under standard conditions. On the day of injection, harvest the cells, wash them with sterile PBS, and resuspend them in PBS at a concentration of 5 x 10^6 cells/mL.

-

Cell Injection: Inject 1 x 10^6 MOLM-13 cells in 200 µL of PBS intravenously (i.v.) via the tail vein of each mouse.

-

Treatment:

-

Allow the leukemia to establish for a predetermined period (e.g., 7 days).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 0.75 or 1.0 mg/kg) or vehicle control subcutaneously (s.c.) once daily for a specified duration (e.g., 5 consecutive days).[1]

-

-

Monitoring:

-

Monitor the mice regularly for signs of disease progression, including weight loss, lethargy, and hind-limb paralysis.

-

Monitor leukemic burden by periodically collecting peripheral blood and analyzing for the percentage of human CD45+ cells by flow cytometry.

-

-

Endpoint Analysis:

-

At the end of the study (or when mice become moribund), euthanize the mice and harvest tissues (bone marrow, spleen, liver) for analysis of leukemic infiltration by flow cytometry (human CD45+) and immunohistochemistry.

-

Kaplan-Meier survival analysis should be performed to assess the effect of treatment on overall survival.

-

Visualizations

Caption: this compound inhibits eIF4A, blocking translation and HSF1 activation, leading to apoptosis.

Caption: Workflow for assessing this compound's in vitro effects on AML cells.

Clinical Trial Status

A search of publicly available clinical trial registries (e.g., ClinicalTrials.gov) indicates that there are currently no registered clinical trials specifically for this compound in hematological malignancies or any other indication. Its development appears to be at the preclinical stage.

Conclusion

This compound is a promising preclinical candidate for the treatment of hematological malignancies, particularly AML. Its targeted inhibition of eIF4A and subsequent inactivation of HSF1 provide a strong rationale for its further investigation. The experimental protocols and data presented in this guide offer a framework for researchers to explore the therapeutic potential of this compound and to elucidate its mechanism of action in greater detail. Future studies should focus on defining the precise IC50 values across a broader range of hematological malignancy subtypes, exploring potential synergistic combinations with other anti-cancer agents, and advancing this compound towards clinical development.

References

The Impact of Rohinitib on Oncogenic Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rohinitib (RHT) is a potent and specific small molecule inhibitor of the eukaryotic initiation factor 4A (eIF4A), a key RNA helicase within the eIF4F translation initiation complex. By targeting eIF4A, this compound effectively disrupts the synthesis of oncogenic proteins that are crucial for cancer cell proliferation, survival, and stress adaptation. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a particular focus on its impact on oncogenic protein synthesis in the context of Acute Myeloid Leukemia (AML). This document details the core signaling pathways affected by this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of its mechanism and experimental workflows.

Core Mechanism of Action: Inhibition of eIF4A and Downstream Effects

This compound exerts its anti-cancer effects by directly binding to and inhibiting the DEAD-box RNA helicase eIF4A.[1] eIF4A is a critical component of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G. The primary function of eIF4A is to unwind the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a crucial step for the initiation of cap-dependent translation. Many oncogenic proteins, including cyclins, anti-apoptotic proteins, and growth factors, are encoded by mRNAs with highly structured 5' UTRs, making their translation particularly dependent on eIF4A activity.

By inhibiting eIF4A, this compound selectively suppresses the translation of these key oncogenic proteins, leading to a cascade of downstream anti-cancer effects. One of the most significant consequences of eIF4A inhibition by this compound is the inactivation of Heat Shock Factor 1 (HSF1).[2][3] HSF1 is a master transcriptional regulator of the heat shock response and plays a pivotal role in maintaining protein homeostasis and promoting the survival of malignant cells. In many cancers, including AML, HSF1 is constitutively active and drives a transcriptional program that supports tumor growth and resistance to therapy. This compound's inhibition of eIF4A leads to a reduction in the synthesis of proteins required for HSF1 activation, thereby abrogating its transcriptional activity.[3] This inactivation of HSF1 contributes significantly to the pro-apoptotic effects of this compound in cancer cells.

Signaling Pathway Diagram

Caption: this compound inhibits eIF4A, blocking oncogenic protein synthesis and HSF1 activation, leading to apoptosis.

Quantitative Data on this compound's Efficacy

This compound has demonstrated potent and selective anti-leukemic activity, particularly in AML cell lines harboring FLT3-internal tandem duplication (FLT3-ITD) mutations.[2]

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

| Cell Line | FLT3 Status | ED50 for Apoptosis (nM, 72h) | Reference |

| MOLM-13 | ITD | ~10 | [2] |

| MV4;11 | ITD | ~10 | [2] |

| MOLM-14 | ITD | Data not specified | [1] |

| OCI-AML3 | Wild-type | >50 | [2] |

| THP-1 | Wild-type | >50 | [1] |

| HL-60 | Wild-type | >50 | [1] |

| Kasumi-1 | Wild-type | >50 | [1] |

| NB4 | Wild-type | >50 | [1] |

| Average (FLT3-ITD) | ITD | 7.8 ± 1.9 | [2] |

| Average (FLT3-WT) | Wild-type | 61.1 ± 9.9 | [2] |

Table 2: In Vivo Efficacy of this compound in AML Xenograft Models

| Animal Model | Treatment Regimen | Key Findings | Reference |

| MOLM-13 Xenograft (NSG mice) | 0.75 and 1.0 mg/kg, s.c. daily for 5 days | Significantly reduced leukemia burden. Prolonged survival. | [1] |

| Patient-Derived Xenograft (PDX) | 20 nM this compound ex vivo for 24h, then transplantation | 12.7-fold reduction in circulating human CD45+ cells at 4 weeks. | [2] |

Detailed Experimental Protocols

In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for the quantification of apoptosis in AML cell lines treated with this compound using flow cytometry.

Materials:

-

AML cell lines (e.g., MOLM-13, OCI-AML3)

-

RPMI 1640 medium with 10% FBS

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed AML cells in 6-well plates at a density of 2 x 10^5 cells/mL in RPMI 1640 medium supplemented with 10% FBS.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 nM) for 72 hours. Include a vehicle control (DMSO).

-

Cell Harvesting: After incubation, collect the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Acquire at least 10,000 events per sample.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow: In Vitro Apoptosis Assay

Caption: Workflow for assessing this compound-induced apoptosis in AML cells.

Immunoblot Analysis of HSF1 and Phospho-HSF1

This protocol details the detection of total HSF1 and its phosphorylated (active) form in this compound-treated AML cells.

Materials:

-

AML cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-HSF1, anti-phospho-HSF1 (Ser326)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse this compound-treated and control AML cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSF1 (1:1000) and phospho-HSF1 (1:1000) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

In Vivo AML Xenograft Model

This protocol describes the establishment of an AML xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NSG)

-

AML cell line (e.g., MOLM-13)

-

This compound formulation for in vivo use

-

Vehicle control

-

Calipers for tumor measurement (if applicable)

-

Flow cytometry reagents for chimerism analysis (anti-human CD45)

Procedure:

-

Cell Preparation: Culture and harvest MOLM-13 cells. Resuspend in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.

-

Cell Implantation: Inject 100 µL of the cell suspension intravenously into each NSG mouse.

-

Tumor/Leukemia Establishment: Monitor the mice for signs of leukemia development (e.g., weight loss, hind limb paralysis). This typically takes 2-3 weeks.

-

Treatment Initiation: Once leukemia is established, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 1 mg/kg) or vehicle control subcutaneously daily for a specified period (e.g., 5 days).

-

Monitoring: Monitor tumor growth (if a solid tumor model) by caliper measurements and/or assess leukemia burden by analyzing the percentage of human CD45+ cells in peripheral blood via flow cytometry.

-

Endpoint: At the end of the study, euthanize the mice and collect tissues (bone marrow, spleen) for further analysis of leukemia engraftment.

Conclusion

This compound represents a promising therapeutic agent for the treatment of AML, particularly for patients with FLT3-ITD mutations. Its mechanism of action, centered on the inhibition of eIF4A and the subsequent disruption of oncogenic protein synthesis and HSF1 signaling, provides a strong rationale for its clinical development. The data presented in this guide highlight its potent in vitro and in vivo anti-leukemic activity. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound and other eIF4A inhibitors. Further studies are warranted to fully elucidate the spectrum of oncogenic proteins whose synthesis is inhibited by this compound and to explore potential combination therapies to enhance its efficacy in a clinical setting.

References

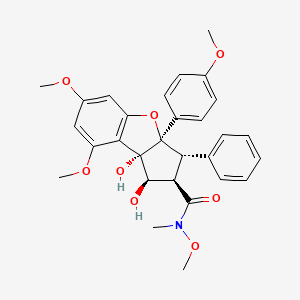

The Chemical Landscape of Rohinitib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rohinitib is a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that plays a critical role in the initiation of translation of a subset of mRNAs, many of which encode oncoproteins. By targeting eIF4A, this compound effectively disrupts the translation of key survival proteins in cancer cells, leading to apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its application in acute myeloid leukemia (AML) research. Detailed experimental protocols for assessing its biological effects and mandatory visualizations of its mechanism of action are included to support further investigation and drug development efforts.

Chemical Structure and Properties

This compound, with the CAS number 1139253-73-8, is a complex natural product-like molecule. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (1S,2S,3aR,8bS)-1-((S)-2,3-dihydro-1H-inden-1-yl)-8b-hydroxy-6,7-dimethoxy-2-(methoxy(methyl)carbamoyl)-1,2,3a,8b-tetrahydrocyclopenta[b]benzofuran-3-one |

| CAS Number | 1139253-73-8 |

| Molecular Formula | C29H31NO8 |

| Molecular Weight | 521.56 g/mol [1] |

| SMILES | COC1=CC=C([C@@]23OC4=CC(OC)=CC(OC)=C4[C@]2(O)--INVALID-LINK--C(N(OC)C)=O">C@@HO)C=C1[1] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | DMSO: 200 mg/mL (383.46 mM) | MedChemExpress[1] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | MedChemExpress[1] |

| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | MedChemExpress[1] |

Note: A specific melting point for this compound is not publicly available in the reviewed literature.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed scientific literature or patent databases. It is likely that the specific synthetic route is proprietary. However, this compound belongs to the rocaglate class of natural products, which are characterized by a cyclopenta[b]benzofuran core. The synthesis of rocaglate analogs typically involves a convergent strategy, where key fragments of the molecule are synthesized separately and then combined in the final stages of the synthesis. Researchers interested in the synthesis of this compound may refer to literature on the synthesis of other rocaglate derivatives for potential synthetic strategies.

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by specifically targeting the RNA helicase eIF4A.[1][2] eIF4A is a key component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to facilitate ribosome binding and the initiation of translation. Certain mRNAs, particularly those encoding proteins involved in cell growth, proliferation, and survival (e.g., c-Myc, Cyclin D1, MCL-1), possess complex 5'-UTR structures that are highly dependent on eIF4A helicase activity for their efficient translation.

By inhibiting eIF4A, this compound selectively suppresses the translation of these oncogenic proteins, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism of action is particularly relevant in cancers that exhibit hyperactivation of the PI3K/AKT/mTOR signaling pathway, as mTORC1, a downstream effector of this pathway, promotes eIF4A-dependent translation.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

In Vitro Apoptosis Assay in AML Cell Lines

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis in AML cell lines treated with this compound.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture AML cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO2 incubator.

-

Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 nM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at the highest concentration used for this compound.

-

-

Cell Staining:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour of staining.

-

Use unstained and single-stained controls to set up compensation and gates.

-

Collect data for at least 10,000 events per sample.

-